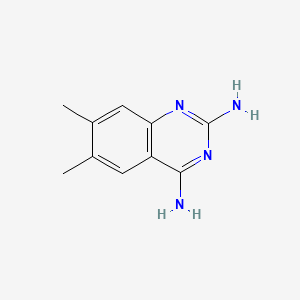

2,4-Quinazolinediamine, 6,7-dimethyl-

Description

Significance of the Quinazoline (B50416) Scaffold in Chemical Research

The quinazoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. semanticscholar.orgumich.eduorganic-chemistry.orgnih.govnih.gov This versatility has led to the development of numerous quinazoline-containing compounds with a broad spectrum of pharmacological activities. semanticscholar.orgorganic-chemistry.org The nitrogen atoms within the pyrimidine (B1678525) ring, along with the fused aromatic system, provide a unique three-dimensional structure with hydrogen bonding capabilities, allowing for effective binding to enzyme active sites and receptors. semanticscholar.orgnih.gov The ease of synthetic modification at various positions of the quinazoline ring further enhances its appeal to medicinal chemists, enabling the creation of large libraries of analogs for structure-activity relationship (SAR) studies. umich.edunih.gov

The diverse biological activities reported for quinazoline derivatives include, but are not limited to, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. semanticscholar.orgorganic-chemistry.orgnih.gov This wide range of activities has cemented the quinazoline scaffold as a cornerstone in the design and discovery of new therapeutic agents. umich.eduorganic-chemistry.org

Historical Context of 2,4-Quinazolinediamine, 6,7-dimethyl- Research

While specific historical research focusing solely on 2,4-Quinazolinediamine, 6,7-dimethyl- is not extensively documented in readily available literature, the broader class of 2,4-diaminoquinazolines has been a subject of scientific investigation for several decades. Early research, such as a 1970 study published in the Journal of Medicinal Chemistry, detailed the synthesis of 2,4-diaminoquinazolines from anthranilonitriles, laying the groundwork for future exploration of this chemical space. nih.gov

Much of the research on 2,4-diaminoquinazolines has been driven by their potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov This has led to their investigation as potential anticancer and antimicrobial agents. Over the years, synthetic methodologies have evolved, with newer techniques like cascade reductive cyclization offering more efficient routes to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org The historical trajectory shows a continuous effort to synthesize and evaluate novel derivatives with improved potency and selectivity.

Overview of Research Trajectories for 2,4-Quinazolinediamine, 6,7-dimethyl- Analogs

Research into analogs of 2,4-Quinazolinediamine, 6,7-dimethyl- has largely focused on modifications at the 2, 4, 6, and 7 positions to explore and optimize their biological activities. A significant area of investigation has been the development of 2,4-diaminoquinazoline derivatives as potential antitumor agents. semanticscholar.orgresearchgate.net For instance, studies have shown that introducing different alkylamino or arylamino side chains at the 2 and 4 positions can significantly influence their antiproliferative activity against various cancer cell lines. semanticscholar.orgresearchgate.net

Another prominent research direction has been the development of 2,4-diaminoquinazoline derivatives as antibacterial agents. nih.gov Systematic exploration of substituents at the 2 and 4 positions has been conducted to understand their influence on potency against various bacterial strains, including drug-resistant ones. nih.gov Furthermore, analogs with different substitutions at the 6 and 7 positions, such as the well-studied 6,7-dimethoxy derivatives, have been extensively investigated for their potential as α1-adrenoceptor antagonists and antihypertensive agents. nih.gov Research has also explored the role of these analogs as inhibitors of G9a, a histone lysine (B10760008) methyltransferase, indicating their potential in the field of epigenetics. nih.gov The general trend in research has been to synthesize novel analogs and evaluate their biological activity to establish clear structure-activity relationships, with the ultimate goal of identifying lead compounds for further development. nih.govresearchgate.net

Interactive Data Table: Biological Activities of Selected 2,4-Diaminoquinazoline Analogs

| Compound Class | Substituents | Biological Activity | Research Focus |

| 2,4-Diaminoquinazolines | Varied alkyl/aryl amino at C2/C4 | Antitumor | Inhibition of cell proliferation |

| 2,4-Diaminoquinazolines | N-(4-fluorobenzyl) at C4, piperidine (B6355638) at C2 | Antitubercular | Inhibition of Mycobacterium tuberculosis growth |

| 2,4-Diamino-6,7-dimethoxyquinazolines | 2-(4-Carbamoylpiperidino) | α1-adrenoceptor antagonist | Antihypertensive agents |

| 2,4-Diamino-6-substituted quinazolines | Varied 6-thio, 6-sulfinyl, 6-sulfonyl | Antimalarial | Activity against Plasmodium falciparum |

| 2,4-Diaminoquinazolines | N9-substituted | DHFR inhibition | Activity against Pneumocystis carinii and Toxoplasma gondii |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27018-17-3 |

|---|---|

Molecular Formula |

C10H12N4 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6,7-dimethylquinazoline-2,4-diamine |

InChI |

InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3,(H4,11,12,13,14) |

InChI Key |

KNHDLJWGGLHFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N=C2N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Quinazolinediamine, 6,7 Dimethyl

Strategies for the Preparation of the 2,4-Quinazolinediamine, 6,7-dimethyl- Core Structure

The construction of the fundamental 2,4-diamino-6,7-dimethylquinazoline framework can be achieved through several strategic synthetic routes. These methods primarily involve the systematic assembly of the fused heterocyclic system from acyclic or simpler cyclic precursors.

Cyclocondensation Approaches to Quinazoline (B50416) Derivatives

Cyclocondensation reactions represent a cornerstone in the synthesis of the quinazoline ring system. These reactions typically involve the formation of the pyrimidine (B1678525) portion of the scaffold onto a pre-existing benzene (B151609) ring. A common strategy involves the reaction of an appropriately substituted anthranilamide or 2-aminobenzonitrile (B23959) with a one-carbon source. For instance, the synthesis of 2,4-diaminoquinazolines can be achieved by reacting substituted isophthalonitriles with guanidine (B92328) carbonate under solvent-free conditions, a method that provides good yields. nih.gov

Another powerful cyclocondensation approach is the cascade reductive cyclization. In this method, precursors like methyl N-cyano-2-nitrobenzimidates undergo a tandem condensation with an amine, followed by a reduction of the nitro group (e.g., using an Fe/HCl system), which triggers an intramolecular cyclization to form the N4-substituted 2,4-diaminoquinazoline core. organic-chemistry.orgnih.gov This process is efficient and tolerates a variety of functional groups. organic-chemistry.org More classical methods, such as the condensation of 2-aminobenzamides with aldehydes, are also employed to generate related quinazolinone structures, which can be further elaborated into the target diamino scaffold. rsc.orgresearchgate.net

A notable example is the reaction of polyhaloisophthalonitriles with guanidine carbonate, which proceeds without a catalyst to yield polyhalo 2,4-diaminoquinazolines. nih.gov While not specific to the 6,7-dimethyl derivative, this illustrates a direct route to the 2,4-diamino substitution pattern. Similarly, the annulation of 2-aminobenzonitriles with carbodiimides, controlled by the substrate, can yield either 2,4-diaminoquinazolines or their 2-amino-4-imino isomers, which can be hydrolyzed to the desired product. researchgate.net

Table 1: Selected Cyclocondensation Methods for Quinazoline Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Polyhaloisophthalonitriles, Guanidine carbonate | Solvent-free, heat | Polyhalo 2,4-diaminoquinazolines | nih.gov |

| Methyl N-cyano-2-nitrobenzimidates, Amines | Fe/HCl system | N4-substituted 2,4-diaminoquinazolines | organic-chemistry.orgnih.gov |

| 2-Aminobenzonitriles, Carbodiimides | Triflate-triggered | 2,4-Diaminoquinazolines / 2-Amino-4-iminoquinazolines | researchgate.net |

| 2-Aminobenzamides, Aldehydes | Visible light, photocatalyst | Quinazolin-4(3H)-ones | rsc.org |

Nucleophilic Aromatic Substitution in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a widely utilized and highly effective strategy for constructing the 2,4-diaminoquinazoline scaffold, typically starting from a 2,4-dihaloquinazoline precursor. The synthesis of 2,4-quinazolinediamine, 6,7-dimethyl- would logically proceed from 2,4-dichloro-6,7-dimethylquinazoline.

The two halogen atoms on the quinazoline ring exhibit different reactivities. DFT calculations and experimental evidence confirm that the carbon at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.comresearchgate.net This inherent regioselectivity allows for a stepwise substitution. The first amination reaction, using a primary or secondary amine, occurs preferentially at the C4 position under relatively mild conditions, yielding a 2-chloro-4-aminoquinazoline intermediate. mdpi.comnih.gov

To achieve the final 2,4-diamino structure, a second SNAr reaction is required to replace the chlorine atom at the C2 position. This second substitution is more challenging due to the reduced reactivity of the C2 position after the introduction of the electron-donating amino group at C4. mdpi.com Consequently, more stringent reaction conditions are necessary, such as higher temperatures (often above 100 °C), microwave irradiation, or the use of metal catalysis. mdpi.com This stepwise approach offers the flexibility to introduce different amino substituents at the N2 and N4 positions if desired.

Metal-Catalyzed Coupling Reactions in 2,4-Quinazolinediamine Synthesis

Modern synthetic organic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds, providing alternative routes to 2,4-diaminoquinazolines.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. wiley.com It can be applied to 2,4-dihaloquinazoline precursors to install the amino groups. This reaction is valued for its high functional group tolerance and effectiveness, even with less reactive aryl chlorides. wiley.comnih.govnih.gov The choice of palladium source (e.g., Pd(dba)₂ or Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., BINAP or DavePhos) is crucial for optimizing catalytic activity and can influence the selectivity and success of mono- versus di-amination. nih.govnih.gov

Copper-catalyzed reactions have emerged as an economical and practical alternative to palladium-based systems. organic-chemistry.org An efficient copper-catalyzed method involves the reaction of substituted 2-bromobenzonitriles with guanidine (to install both amino groups simultaneously) or amidines. organic-chemistry.orgresearchgate.net These reactions typically use a copper(I) source like CuI, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base, offering a direct route to the 2,4-diaminoquinazoline core. organic-chemistry.org

Furthermore, iron-catalyzed protocols, such as the reductive cyclization of nitro compounds, also contribute to the synthesis of this scaffold, highlighting the expanding role of inexpensive and abundant metals in heterocyclic synthesis. nih.govmdpi.com

Functionalization and Derivatization of the 2,4-Quinazolinediamine, 6,7-dimethyl- Scaffold

Once the core 2,4-quinazolinediamine, 6,7-dimethyl- structure is assembled, its properties can be finely tuned through further chemical modifications. These derivatizations can occur at the exocyclic amino groups or on the quinazoline ring itself.

Regioselective Functionalization at Amine Positions (N2 and N4)

The presence of two distinct amino groups at the C2 and C4 positions offers opportunities for regioselective functionalization. The nucleophilicity of these two exocyclic amines can differ, allowing for selective reactions such as acylation or alkylation under controlled conditions. For example, studies on related 2,4-diaminoquinazolines have shown that selective acylation can be achieved. fao.org The reaction of 2-(2-aminophenyl)quinazoline-4-amines with reagents like acetic anhydride (B1165640) or isocyanates under mild conditions resulted in selective acylation of the phenylamino (B1219803) group at C2. fao.org

The synthesis of libraries of N2,N4-disubstituted quinazoline-2,4-diamines for biological screening inherently relies on methods that can control the substitution pattern at these two positions. nih.govnih.gov The differential reactivity can be exploited by carefully choosing reagents, catalysts, and reaction conditions, enabling the synthesis of specific isomers where one amine is functionalized while the other remains free or is functionalized with a different group.

Modification of the Quinazoline Ring System (C-2, C-4, C-5, C-6, C-7)

Beyond the exocyclic amines, the quinazoline ring itself presents several sites for modification, allowing for extensive exploration of the chemical space around the scaffold.

Positions C-2 and C-4: As discussed in the synthetic strategies, these positions are most commonly functionalized via SNAr or metal-catalyzed coupling reactions starting from halogenated precursors. mdpi.com Recent advances have enabled highly selective modifications. For example, a "sulfonyl group dance" has been reported for the 6,7-dimethoxy analogue, where a 2-chloro-4-sulfonylquinazoline reacts with an azide (B81097) nucleophile. The azide first displaces the sulfonyl group at C4, and then the displaced sulfinate attacks the C2 position to replace the chloride, achieving a selective C2 functionalization. nih.gov

Positions C-5, C-6, and C-7: The benzene portion of the quinazoline ring, which in this case is substituted with two methyl groups at C6 and C7, can also be modified. While the existing methyl groups direct further electrophilic aromatic substitution, modern C-H activation and cross-coupling techniques offer more precise control. Studies have shown that modifying substituents at the C6 and C7 positions of the quinazoline core can significantly impact biological potency and selectivity. nih.gov For instance, research on other 2,4-diaminoquinazolines has demonstrated that introducing a halide or another alkyl group at the C6 position can enhance antibacterial activity. nih.govnih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, are instrumental in introducing new carbon-carbon bonds at these positions, provided a suitable halogenated precursor is available. mdpi.com

Table 2: Overview of Functionalization Strategies

| Position(s) | Reaction Type | Key Features | Representative Reference(s) |

|---|---|---|---|

| N2, N4 | Regioselective Acylation | Differential reactivity of exocyclic amines allows for selective functionalization. | fao.org |

| C2 | Nucleophilic Substitution | Selective functionalization possible using specialized precursors like 2-chloro-4-sulfonylquinazolines. | nih.gov |

| C4 | Nucleophilic Substitution | Highly reactive site for SNAr with amine nucleophiles. | mdpi.comnih.gov |

| C2, C4 | Metal-Catalyzed Amination | Buchwald-Hartwig or Copper-catalyzed reactions for installing diverse amino groups. | wiley.comorganic-chemistry.org |

| C6, C7 | C-H Activation / Cross-Coupling | Modification of the benzene ring to tune biological properties. | mdpi.comnih.gov |

Advanced Synthetic Techniques Applicable to 2,4-Quinazolinediamine, 6,7-dimethyl-

The synthesis of polysubstituted quinazoline derivatives, including 2,4-Quinazolinediamine, 6,7-dimethyl-, has evolved significantly with the advent of modern synthetic methodologies. These advanced techniques offer improvements in terms of efficiency, selectivity, and environmental impact over classical methods. Techniques such as metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and cascade reactions are highly applicable to the construction of the 6,7-dimethyl-2,4-quinazolinediamine scaffold.

One of the key intermediates for the synthesis of 2,4-diaminoquinazolines is the corresponding 2,4-dichloroquinazoline. A patented method describes the synthesis of a closely related compound, 2-chloro-4-amino-6,7-dimethoxyquinazoline, which can be adapted for the 6,7-dimethyl analogue. google.com The general approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

Recent advancements in organic synthesis have provided more sophisticated and efficient routes. These include palladium-catalyzed reactions, which are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, essential for constructing the quinazoline core and introducing substituents. nih.gov For instance, palladium(0)-catalyzed organozinc chemistry has been successfully employed for the synthesis of 2,4-diamino-6-arylmethylquinazolines, a method that could be adapted for the introduction of the methyl groups at the 6 and 7 positions. nih.gov

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to complex molecules like 2,4-diaminoquinazolines from simple starting materials in a single operation. A notable example is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which provides a route to N⁴-substituted 2,4-diaminoquinazolines. nih.govacs.orgorganic-chemistry.org This method is particularly attractive as it builds the substituted quinazoline core in a highly atom-economical manner. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including quinazolines. nih.govnih.govbeilstein-journals.org The application of microwave irradiation to the synthesis of quinazolinones and related fused systems has been shown to dramatically reduce reaction times compared to conventional heating. beilstein-journals.org This technology could be applied to various steps in the synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl-, such as the initial cyclization or subsequent amination reactions.

Furthermore, flow chemistry presents a scalable and sustainable alternative for the synthesis of heterocyclic compounds. researchgate.netrsc.org While specific examples for 2,4-Quinazolinediamine, 6,7-dimethyl- are not prevalent, the successful application of flow synthesis to quinoline (B57606) derivatives suggests its potential applicability to quinazoline synthesis, offering benefits such as precise control over reaction parameters and enhanced safety for highly exothermic or rapid reactions. researchgate.netrsc.org

The following table summarizes some advanced synthetic techniques and their potential application in the synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl-.

| Advanced Synthetic Technique | Description | Potential Application to 2,4-Quinazolinediamine, 6,7-dimethyl- | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Reactions that use a palladium catalyst to form C-N or C-C bonds. | Synthesis of the quinazoline core and introduction of amino groups at the C2 and C4 positions. | High efficiency, broad substrate scope, and functional group tolerance. nih.gov |

| Cascade Reductive Cyclization | A multi-step reaction where subsequent reactions occur without the need for isolating intermediates. | One-pot synthesis of the 2,4-diaminoquinazoline core from nitroaromatic precursors. nih.govacs.orgorganic-chemistry.org | High atom economy, reduced waste, and simplified purification. organic-chemistry.org |

| Microwave-Assisted Synthesis (MAOS) | Use of microwave irradiation to heat reactions. | Acceleration of cyclization and amination steps in the synthesis. nih.govnih.govbeilstein-journals.org | Drastically reduced reaction times, often higher yields, and cleaner reactions. beilstein-journals.org |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. | Scalable and continuous production of the target compound or key intermediates. researchgate.netrsc.org | Enhanced safety, better process control, and ease of scalability. rsc.org |

These advanced methodologies provide a powerful toolkit for the modern synthetic chemist to produce complex molecules like 2,4-Quinazolinediamine, 6,7-dimethyl- with greater efficiency and control.

Mechanistic Elucidation of Biological Actions of 2,4 Quinazolinediamine, 6,7 Dimethyl and Its Analogs

Enzyme Inhibition Mechanisms Associated with Quinazolinediamines

The diverse biological effects of quinazolinediamine derivatives are largely attributable to their ability to inhibit a variety of enzymes critical to cellular function and disease progression. The following sections explore the mechanisms of inhibition for several key enzyme targets.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it a well-established target for antimicrobial and anticancer therapies. medchemexpress.com The 2,4-diaminoquinazoline scaffold is a recognized pharmacophore for DHFR inhibition, acting as a structural analog of the enzyme's natural substrate, dihydrofolate. medchemexpress.com

Research into 2,4-diaminoquinazoline derivatives has elucidated key structure-activity relationships for DHFR inhibition. Studies on a series of 2,4-diaminoquinazolines with various substitutions on the aromatic ring have demonstrated that the nature and position of these substituents significantly influence inhibitory potency against human DHFR. semanticscholar.org While a nonpolar substituent at position 7 or 8 was found to be detrimental to inhibitory activity, simpler 5-substituted and 5,6-disubstituted analogs have shown potent inhibition. semanticscholar.org For instance, a series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were developed as high-affinity DHFR inhibitors, with small, branched alkyl groups at these positions providing optimal interactions within a hydrophobic region of the enzyme. nih.govnih.gov Although specific inhibitory data for the 6,7-dimethyl analog is not extensively detailed in the reviewed literature, the established importance of the substitution pattern on the quinazoline (B50416) ring suggests that the methyl groups at these positions would modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to the active site of DHFR. The mechanism of inhibition by these folate analogs is typically competitive with respect to dihydrofolate. nih.gov

| Compound Series | Enzyme Source | Key Findings |

| 5- and 5,6-disubstituted-2,4-diaminoquinazolines | Human lymphoblast cell line | Potent DHFR inhibition observed. semanticscholar.org |

| 7,8-dialkylpyrrolo[3,2-f]quinazolines | Candida albicans and Human | Small, branched alkyl groups at the 7- and 8-positions led to optimal hydrophobic interactions and potent inhibition. nih.govnih.gov |

| Classical quinazoline analogues of folic acid | Rat liver and Streptococcus faecium | Evaluation of inhibitory activity against DHFR. nih.gov |

Tyrosine Kinase Inhibition (e.g., EGFR-TK, ErbB-2)

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases (RTKs), including EGFR (ErbB-1) and ErbB-2 (HER2), are critical regulators of cell growth, proliferation, and survival. wikipedia.org Their overexpression or mutation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 4-anilinoquinazoline (B1210976) scaffold is a well-established core structure for potent and selective EGFR tyrosine kinase inhibitors. nih.gov

The substitution pattern on the quinazoline ring plays a pivotal role in the inhibitory activity. Specifically, the presence of small, electron-donating groups at the 6- and 7-positions has been shown to enhance the affinity for the ATP-binding site of the EGFR kinase domain. nih.gov Studies on a series of 6,7-disubstituted 4-anilino-quinazoline derivatives revealed that 6,7-dimethoxy substitution is particularly favorable for EGFR inhibition. nih.gov While not identical, the 6,7-dimethyl substitution in 2,4-quinazolinediamine, 6,7-dimethyl- is expected to confer similar electronic and steric properties, suggesting a potential for EGFR inhibitory activity. The methyl groups would likely occupy a similar space within the active site as the methoxy (B1213986) groups, influencing the orientation of the molecule and its interactions with key residues such as Met769. nih.gov The general mechanism of action for these inhibitors is competitive binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. medchemexpress.com

| Compound Series | Target | Key Findings |

| 6,7-disubstituted 4-anilino-quinazolines | EGFR | 6,7-dimethoxy substitution was favorable for inhibitory activity. nih.gov |

| 6,7-dimethoxy-2-methyl-4-substituted quinazolines | EGFR | The quinazoline core provides a favorable scaffold for EGFR inhibitors. medchemexpress.com |

| 6,7-dimorpholinoalkoxy quinazoline derivatives | EGFR | Designed as potent EGFR inhibitors with some compounds showing enhanced antiproliferative activities. researchgate.net |

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, making it a target for anti-inflammatory drugs. nih.gov

The quinazoline scaffold has been explored for its potential to inhibit COX enzymes. Research has focused on quinazolinone derivatives, with some studies reporting the synthesis of compounds with selective COX-2 inhibitory activity. wikipedia.orgaalto.fi For example, a series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent anti-inflammatory properties, with some compounds exhibiting high selectivity for COX-2 over COX-1. aalto.fi The structural features that confer this selectivity often involve the ability of the molecule to fit into the larger, more accommodating active site of COX-2. While there is a lack of specific data on the direct modulation of COX enzymes by 2,4-quinazolinediamine, 6,7-dimethyl-, the established activity of related quinazolinone structures suggests a potential for this compound class to interact with COX enzymes. The nature of the substituents on the quinazoline ring would be critical in determining the potency and selectivity of such interactions.

| Compound Series | Target | Key Findings |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-1/COX-2 | Some compounds showed potent and selective COX-2 inhibitory activity. aalto.fi |

| Quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide | COX-2 | Exhibited superior COX-2 selectivity compared to reference drugs. wikipedia.org |

| 2,4,7-substituted quinazolines | COX-1 | Designed and synthesized as potential selective COX-1 inhibitors. medchemexpress.com |

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA backbone, allowing strands to pass through one another before resealing the break. Both Topoisomerase I (Topo I) and Topoisomerase II (Topo II) are validated targets for anticancer drugs.

Quinazoline-based compounds have been investigated as inhibitors of both Topo I and Topo II. The mechanism of action for many of these inhibitors involves the stabilization of the cleavable complex, a transient intermediate where the enzyme is covalently bound to the DNA. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. For instance, certain benzoquinazolines with a dimethylaminoethyl group at the 6-position have been reported to possess dual inhibitory activity against both Topo I and Topo II. While direct evidence for the topoisomerase inhibitory activity of 2,4-quinazolinediamine, 6,7-dimethyl- is limited, the known activity of structurally related compounds suggests a potential for this scaffold to interact with these enzymes. The planar nature of the quinazoline ring system could facilitate intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors.

| Compound Series | Target | Key Findings |

| Benzoquinazolines with a 6-dimethylaminoethyl group | Topoisomerase I and II | Exhibited dual inhibitory activities. |

| Dihydropyrazolo[1,5-c]quinazolines | Topoisomerase II | Electron-releasing substituents at the 2-position increased inhibitory activity. |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | Exhibited potent anticancer activity through TOP1 inhibition. |

Modulation of Efflux Transporter Proteins by 2,4-Quinazolinediamine Derivatives

In addition to direct enzyme inhibition, some quinazolinediamine derivatives can exert their biological effects by modulating the function of transporter proteins, particularly those involved in multidrug resistance.

Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic agents, out of cells. Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), which can lead to treatment failure.

The quinazoline scaffold has been identified as a promising framework for the development of potent BCRP inhibitors. Structure-activity relationship studies have revealed that substitutions at the 2, 4, 6, and 7 positions of the quinazoline ring are crucial for high-potency inhibition. Specifically, compounds with a 6,7-dimethoxy substitution pattern have been investigated and shown to be effective inhibitors of BCRP. For example, N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine demonstrated a strong inhibitory effect on ABCG2. The mechanism of BCRP inhibition by these quinazoline derivatives can be competitive, where they compete with chemotherapeutic drugs for binding to the transporter's substrate-binding site. This inhibition leads to an increased intracellular concentration of the anticancer drug, thereby restoring its efficacy in resistant cells.

| Compound Series | Target | Key Findings |

| 2,4,6,7-substituted quinazolines | BCRP/ABCG2 | Substitutions at these positions are critical for inhibitory potency. |

| 6,7-dimethoxy-substituted quinazolines | BCRP/ABCG2 | Showed potent inhibitory effects. |

| 2,4,6-substituted quinazolines with a 6-nitro function | BCRP/ABCG2 | Extraordinarily potent and highly selective inhibitors. aalto.fi |

Mechanisms of Protein Aggregation Inhibition (e.g., β-Amyloid)

The aggregation of proteins, such as β-amyloid (Aβ), is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. mdpi.com A significant area of research has been the development of small molecules that can inhibit this process. Analogs of 2,4-Quinazolinediamine, 6,7-dimethyl-, specifically 2,4-disubstituted quinazolines, have emerged as a promising class of Aβ aggregation inhibitors. nih.gov

Research into a library of 2,4-disubstituted quinazoline derivatives has demonstrated their ability to prevent the aggregation of β-amyloid. dergipark.org.tr The inhibitory activity of these compounds is influenced by the nature of the substituents at the 2 and 4 positions of the quinazoline core. For instance, studies have identified specific derivatives that show potent inhibition of Aβ40 and Aβ42 aggregation. rsc.org One notable analog, 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine, was found to be a potent inhibitor of Aβ40 aggregation with an IC50 value of 900 nM. rsc.org Another related compound, 8-chloro-N4-(3,4-dimethoxyphenethyl)-N2-isopropylquinazoline-2,4-diamine, was identified as the most potent inhibitor of Aβ42 aggregation in its respective study, with an IC50 value of approximately 1.5 μM. rsc.org

The mechanism of inhibition is thought to involve direct interaction with the Aβ peptide, thereby preventing its conformational change into β-sheet-rich structures that are prone to aggregation. nih.gov The quinazoline scaffold appears to be a suitable template for designing multi-target agents for Alzheimer's disease, with the potential to be optimized for enhanced anti-aggregation activity. dergipark.org.tr

Table 1: Inhibitory Activity of 2,4-Quinazolinediamine Analogs on β-Amyloid Aggregation

| Compound | Target | IC50 (nM) | Reference |

| 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine | Aβ40 | 900 | rsc.org |

| 8-chloro-N4-(3,4-dimethoxyphenethyl)-N2-isopropylquinazoline-2,4-diamine | Aβ42 | ~1500 | rsc.org |

Other Molecular and Cellular Mechanisms of Biological Activity

Beyond the direct inhibition of protein aggregation, quinazoline derivatives, including those structurally related to 2,4-Quinazolinediamine, 6,7-dimethyl-, exhibit a range of other molecular and cellular activities that contribute to their potential therapeutic effects, particularly in the context of neurodegenerative diseases. nih.gov

Many quinazoline-based compounds have been developed as multi-target-directed ligands, simultaneously modulating different components of the complex pathology of Alzheimer's disease. mdpi.com One of the key mechanisms is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). dergipark.org.tr Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. mdpi.com For example, certain 2,4-disubstituted quinazoline derivatives have been shown to dually inhibit both cholinesterases and Aβ aggregation. rsc.org

Furthermore, some quinazoline derivatives possess neuroprotective properties through the inhibition of phosphodiesterase 7 (PDE7). nih.gov PDE7 inhibitors have been shown to be potent anti-inflammatory and neuroprotective agents in primary cultures of neural cells and have demonstrated efficacy in experimental models of stroke. nih.govresearchgate.net The inhibition of PDE7 leads to an increase in cyclic AMP (cAMP) levels, which is believed to play a role in regulating cellular survival. researchgate.net

Additionally, the 6,7-dimethoxyquinazoline (B1622564) scaffold has been explored for other biological activities. For instance, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential alpha 1-adrenoceptor antagonists for the treatment of hypertension. nih.gov Another study focused on the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives and evaluated their anti-inflammatory potential. derpharmachemica.comresearchgate.net

Table 2: Other Biological Activities of Quinazoline Analogs

| Compound Class | Primary Mechanism of Action | Potential Therapeutic Application | Reference(s) |

| 2,4-Disubstituted quinazolines | Cholinesterase Inhibition | Alzheimer's Disease | dergipark.org.trrsc.org |

| Quinazoline-type compounds | Phosphodiesterase 7 (PDE7) Inhibition | Neuroprotection, Stroke | nih.govresearchgate.net |

| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Alpha 1-adrenoceptor Antagonism | Hypertension | nih.gov |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives | Anti-inflammatory | Inflammatory Conditions | derpharmachemica.comresearchgate.net |

Target Identification and Validation Strategies for 2,4 Quinazolinediamine, 6,7 Dimethyl

High-Throughput Screening Methodologies for Biological Target Identification

High-throughput screening (HTS) serves as the initial step in identifying the biological targets of a novel compound. nih.gov This process involves testing a compound against a large number of biological assays to pinpoint potential interactions. For a compound like 2,4-Quinazolinediamine, 6,7-dimethyl-, a variety of HTS approaches can be employed.

Quantitative HTS (qHTS) is a particularly powerful methodology that assesses compound activity across a range of concentrations, providing information on potency and efficacy in a single screen. nih.gov This approach is more informative than traditional single-concentration HTS, which can lead to a high rate of false negatives. nih.gov For instance, a qHTS campaign could screen 2,4-Quinazolinediamine, 6,7-dimethyl- against a panel of kinases, a common target class for quinazoline (B50416) derivatives. nih.govnih.gov

Fluorescence-based screening assays are another common HTS method. nih.gov These can be designed to detect various molecular events, such as the inhibition of an enzyme or the disruption of a protein-protein interaction. For example, a fluorescence resonance energy transfer (FRET) assay could be used to identify inhibitors of a specific kinase by measuring the disruption of the interaction between the kinase and its substrate. nih.gov

Table 1: Illustrative High-Throughput Screening (HTS) Methodologies for 2,4-Quinazolinediamine, 6,7-dimethyl-

| HTS Methodology | Principle | Potential Application for 2,4-Quinazolinediamine, 6,7-dimethyl- |

| Quantitative HTS (qHTS) | Measures compound activity across a range of concentrations to determine potency and efficacy. nih.gov | Screening against a broad panel of enzymes (e.g., kinases, proteases) to identify primary targets and off-targets. nih.govnih.gov |

| Fluorescence Resonance Energy Transfer (FRET) Assays | Detects proximity between two fluorescently labeled molecules. Disruption of this proximity by a compound indicates an interaction. nih.gov | Identifying inhibitors of protein-protein interactions or enzyme-substrate binding. nih.gov |

| Cell-Based Phenotypic Screening | Measures the effect of a compound on a specific cellular phenotype (e.g., cell viability, apoptosis). | Identifying compounds with desired cellular effects, followed by target deconvolution studies. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | Assessing the impact of the compound on various cellular pathways and organelles to infer its mechanism of action. |

Biochemical and Biophysical Approaches to Target Validation

Once a potential target is identified through HTS, its interaction with 2,4-Quinazolinediamine, 6,7-dimethyl- must be validated using a suite of biochemical and biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic properties of the interaction.

Biochemical assays directly measure the effect of the compound on the activity of the purified target protein. For enzymatic targets, this typically involves measuring the inhibition of the enzyme's catalytic activity. For example, if HTS suggests that 2,4-Quinazolinediamine, 6,7-dimethyl- targets a specific kinase, its inhibitory activity would be confirmed using an in vitro kinase assay that measures the phosphorylation of a substrate. nih.gov

Biophysical methods, on the other hand, directly measure the physical interaction between the compound and the target protein. These techniques are crucial for confirming direct binding and for characterizing the binding mechanism.

Table 2: Key Biochemical and Biophysical Assays for Target Validation

| Assay Type | Technique | Information Provided | Relevance to 2,4-Quinazolinediamine, 6,7-dimethyl- |

| Biochemical | In vitro Enzyme Inhibition Assay | IC50/Ki values, mechanism of inhibition (e.g., competitive, non-competitive). nih.gov | Quantifies the potency of the compound against a purified enzyme target. nih.gov |

| Biophysical | Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rate constants. | Provides real-time, label-free measurement of the binding kinetics between the compound and the target. |

| Biophysical | Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Offers a complete thermodynamic profile of the binding interaction, revealing the driving forces behind it. |

| Biophysical | Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Changes in protein melting temperature (Tm) upon ligand binding. ebi.ac.uk | A rapid and cost-effective method to confirm direct binding of the compound to the target protein. ebi.ac.uk |

| Biophysical | Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the compound-target complex, identification of the binding site. nih.gov | Provides high-resolution structural insights into the binding mode of the compound. nih.gov |

| Biophysical | X-ray Crystallography | A three-dimensional atomic-level structure of the compound bound to its target. | Offers the most detailed view of the binding interaction, guiding structure-activity relationship (SAR) studies. |

Proteomic and Interactomic Analyses to Elucidate Target Engagement

To confirm that the interaction observed in vitro also occurs within the complex environment of a living cell, proteomic and interactomic approaches are employed. These methods provide a global view of the cellular proteins that interact with 2,4-Quinazolinediamine, 6,7-dimethyl-, thereby confirming on-target engagement and identifying potential off-target effects.

One powerful technique is the cellular thermal shift assay coupled with mass spectrometry (CETSA-MS). ebi.ac.uk This method is based on the principle that a protein's thermal stability is altered upon ligand binding. ebi.ac.uk By treating cells with the compound and then heating them, it is possible to identify proteins that are stabilized or destabilized by the compound, thus revealing its cellular targets. ebi.ac.uk

Affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate, is another valuable technique. The captured proteins are then identified by mass spectrometry.

Furthermore, interactomic studies can reveal the broader cellular pathways affected by the compound. By identifying proteins that interact with the primary target, it is possible to build a network of interactions that are modulated by the compound, providing a more complete picture of its mechanism of action.

Table 3: Proteomic and Interactomic Strategies for Target Engagement

| Strategy | Principle | Application for 2,4-Quinazolinediamine, 6,7-dimethyl- |

| Cellular Thermal Shift Assay-Mass Spectrometry (CETSA-MS) | Identifies target proteins based on changes in their thermal stability upon compound binding in a cellular context. ebi.ac.uk | Confirms target engagement in intact cells and can identify novel, unanticipated targets. ebi.ac.uk |

| Affinity Chromatography-Mass Spectrometry | Uses an immobilized version of the compound to capture its binding partners from cell lysates for identification. | Provides direct evidence of protein-compound interactions within the cellular proteome. |

| Quantitative Proteomics (e.g., SILAC, TMT) | Compares the abundance of proteins in compound-treated versus untreated cells to identify changes in protein expression or post-translational modifications. | Reveals downstream effects of target engagement on cellular pathways. |

| Interactome Mapping | Identifies the network of proteins that interact with the primary target, providing insights into the broader biological context of the compound's action. | Elucidates the functional consequences of target modulation by the compound. |

By systematically applying these multi-faceted strategies, the biological targets and mechanism of action of 2,4-Quinazolinediamine, 6,7-dimethyl- can be thoroughly elucidated, paving the way for its further development as a potential therapeutic agent.

Structure Activity Relationship Sar Studies of 2,4 Quinazolinediamine, 6,7 Dimethyl and Its Analogs

Influence of Substituents on Quinazoline (B50416) Ring Positions (C-2, C-4, C-6, C-7)

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the core heterocyclic ring. The C-2, C-4, C-6, and C-7 positions are key points for modification, and substitutions at these sites can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

At the C-2 position , the introduction of different groups has a significant impact. For instance, small, lipophilic groups at the C-2 position can enhance tubulin polymerization inhibitory activity. nih.gov In the context of Breast Cancer Resistance Protein (BCRP) inhibition, a phenyl group at the C-2 position is considered an essential requirement. nih.gov Furthermore, research on 2-aryl-substituted quinazolines has shown that this class possesses moderate antiproliferative potency. nih.gov Recent methodologies have been developed for the selective modification of the C-2 position, even in the presence of reactive groups at C-4, highlighting its importance in synthetic strategies. beilstein-journals.org

The C-4 position is fundamentally important, with a 4-anilinoquinazoline (B1210976) moiety being a common and often essential feature for the activity of many quinazoline-based inhibitors. nih.govnih.gov The C-4 position is highly reactive towards nucleophilic aromatic substitution, which facilitates the introduction of various amine-containing side chains. beilstein-journals.org

Substitutions at the C-6 and C-7 positions of the quinazoline ring, where the dimethyl groups of the parent compound are located, also play a crucial role in modulating activity. Electron-releasing groups at these positions, such as methoxy (B1213986) groups, are often favorable. nih.gov For example, the 6,7-dimethoxyquinazoline (B1622564) core is present in several pharmaceutically active substances, including α1-adrenoceptor blockers. beilstein-journals.org Studies on adenosine (B11128) A2A receptor (A2AR) antagonists revealed that introducing a methyl group at the C-7 position can result in a higher binding affinity compared to its C-6 counterpart. mdpi.com Specifically, a C-7 methyl-substituted compound (5m) was identified as a highly potent ligand for A2AR. mdpi.com Placing a nitro group at the C-6 position has been shown to increase the activity of certain PARP inhibitors. nih.gov

The following table summarizes the observed influence of various substituents at these key positions on the quinazoline ring.

| Position | Substituent Type | Influence on Biological Activity | Target/Context | Citation |

| C-2 | Small Lipophilic Groups | Increased activity | Tubulin Polymerization Inhibition | nih.gov |

| Phenyl Group | Essential for activity | BCRP Inhibition | nih.gov | |

| Thioalkyl Fragment | Increased activity | DHFR Inhibition | nih.gov | |

| Meta-substituted Aromatic Ring | Preferred for activity | PARP Inhibition | nih.gov | |

| C-4 | Anilino Moiety | Essential for activity | General (EGFR, Tubulin, etc.) | nih.govnih.gov |

| C-6 | Electron-Releasing Fragment | Enhanced activity | Tubulin Polymerization Inhibition | nih.gov |

| Nitro Group | Increased activity | PARP Inhibition | nih.gov | |

| C-7 | Methyl Group | Higher affinity than C-6 methyl | A2A Adenosine Receptor | mdpi.com |

| Bromine, Chlorine | High binding affinity | A2A Adenosine Receptor | mdpi.com |

Impact of Aniline (B41778) Moiety Substitution at C-4 on Activity

The aniline group at the C-4 position is a critical pharmacophoric element for many classes of quinazoline-based inhibitors, particularly those targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com The substitution pattern on this aniline ring itself is a key determinant of biological potency and selectivity.

Research has consistently shown that the 4-anilinoquinazoline scaffold is essential for significant inhibitory activity against various targets. nih.gov For EGFR inhibitors, a class of novel quinazoline derivatives bearing diverse C-4 aniline moieties demonstrated potent activity against non-small-cell lung cancer (NSCLC) cell lines. nih.gov For instance, analog 5c , with a specific substitution on the aniline ring, showed an exceptionally low IC50 value of 0.001 μM against the gefitinib-sensitive HCC827 cancer cell line. nih.gov Another analog, 2f , was noteworthy for its improved activity against gefitinib-resistant cells. nih.gov

The electronic properties of the substituents on the aniline ring are of particular importance. In many cases, the presence of electron-withdrawing groups at the meta or para position of the aniline ring leads to an increase in activity. nih.gov These groups can influence the electronic distribution and conformation of the molecule, thereby affecting its binding to the target protein. For example, in a series of BCRP inhibitors, meta substituents on the aniline group, such as nitro, hydroxyl, or trifluoromethyl, were found to be more suitable than ortho substituents. nih.gov

The table below provides examples of how substitutions on the C-4 aniline moiety affect the activity of quinazoline derivatives.

| Base Scaffold | Aniline Substitution | Effect on Activity | Target/Context | Citation |

| 4-Anilinoquinazoline | Meta or Para Electron-Withdrawing Groups | Increased activity | PARP Inhibition | nih.gov |

| 4-Anilinoquinazoline | Meta-Nitro-Anilino Group | Potent activity (IC50 = 0.13 μM) | BCRP Inhibition | nih.gov |

| Quinazoline | C-4 Aniline Moiety | Enhanced potency against sensitive cancer cells | EGFR Inhibition (NSCLC) | nih.gov |

| Quinazoline | C-4 Aniline Moiety (Analog 2f ) | Improved activity against resistant cancer cells | EGFR Inhibition (NSCLC) | nih.gov |

Stereochemical Considerations and Isomeric Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules can exist as enantiomers or diastereomers, and often only one isomer is responsible for the desired pharmacological effect, while the other(s) may be inactive or even contribute to off-target effects.

While specific SAR studies on the stereoisomers of 2,4-Quinazolinediamine, 6,7-dimethyl- are not extensively detailed in the provided literature, the principles of stereoselectivity are universally applicable in drug-target interactions. Research on other complex heterocyclic compounds demonstrates the critical nature of stereochemistry. For example, in a study of the natural product 3-Br-acivicin and its isomers, it was found that stereochemistry significantly influenced their antimalarial activity. nih.gov The natural (5S, αS) isomers were consistently the most potent, while other isomers were significantly less active or inactive. nih.gov This difference was attributed not only to target binding but also to a potential stereoselective uptake by the parasite. nih.gov

These findings underscore that for any chiral quinazoline derivative, it is essential to synthesize and evaluate individual isomers. The specific 3D orientation of key functional groups dictates how well a molecule can fit into the binding pocket of its biological target, such as an enzyme or receptor. A subtle change in the spatial position of a hydrogen bond donor or an aromatic ring can lead to a dramatic loss of affinity and biological activity. Therefore, controlling stereochemistry is a critical aspect of designing potent and selective quinazoline-based therapeutic agents.

Role of Hydrogen Bonding and Lipophilicity in Target Binding

The interaction between a ligand and its biological target is governed by a combination of non-covalent forces, with hydrogen bonding and hydrophobic interactions (related to lipophilicity) being paramount. The SAR of quinazoline derivatives is heavily influenced by these physicochemical properties.

Hydrogen bonds are highly directional interactions that are crucial for the specific recognition between a drug molecule and a protein. nih.gov The nitrogen atoms in the quinazoline ring and the amino groups at the C-2 and C-4 positions are potent hydrogen bond donors and acceptors. Molecular modeling studies have shown that quinazoline derivatives form key hydrogen bonds with amino acid residues in the binding sites of their targets. nih.gov For example, certain quinazoline-based DHFR inhibitors are thought to bind to crucial amino acids like Ser59 and Glu30 in the enzyme's binding region. nih.gov The formation of intramolecular hydrogen bonds (IMHBs) can also play a significant role by pre-organizing the molecule into a conformation that is favorable for binding, and by modulating properties like lipophilicity. nih.gov

Lipophilicity , or the "greasiness" of a molecule, influences its ability to cross cell membranes and its affinity for hydrophobic pockets within a protein target. SAR studies have shown that modulating lipophilicity is a key strategy for optimizing quinazoline analogs. For instance, the introduction of small lipophilic groups at the C-2 position has been found to increase the tubulin inhibitory activity of some quinazoline derivatives. nih.gov Similarly, zorifertinib, a first-generation EGFR TKI, exhibited increased effectiveness in certain cancers due to its increased lipophilicity, which may aid in its ability to penetrate the central nervous system. mdpi.com However, there is an optimal range for lipophilicity; excessively lipophilic compounds can suffer from poor solubility and non-specific binding. The formation of IMHBs can increase a molecule's lipophilicity by masking polar groups that would otherwise interact with water. nih.gov

Pharmacophore Modeling and Ligand Efficiency Metrics in SAR

In modern drug discovery, computational tools like pharmacophore modeling are indispensable for understanding SAR and designing new molecules. A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. dovepress.comresearchgate.net

Pharmacophore models for quinazoline derivatives have been successfully developed to identify new inhibitors. nih.gov These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), and aromatic rings (AR). researchgate.net For example, a ligand-based 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors, which was then used to screen databases for new potential drug candidates. nih.gov

The application of these models is a powerful strategy in virtual screening to identify novel chemical scaffolds. dovepress.com In one successful example, a virtual screening campaign led to the discovery of a series of 2-aminoquinazoline (B112073) derivatives as promising A2A adenosine receptor antagonists. nih.gov These compounds had no structural similarity to previously known antagonists, demonstrating the power of pharmacophore-based approaches to find new classes of molecules. nih.gov

Ligand Efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically the number of heavy, non-hydrogen atoms). It helps in selecting smaller, more efficient fragments for optimization into lead compounds. The design of quinazoline derivatives with high ligand efficiency has been a successful strategy. nih.gov The aforementioned 2-aminoquinazoline A2AAR antagonists were developed as high-ligand-efficiency compounds, with one derivative showing a high affinity (Ki = 20 nM). nih.gov Focusing on ligand efficiency helps guide the optimization process towards compounds that have a better balance of properties and are more likely to become successful drugs.

Preclinical in Vitro and in Vivo Investigations of 2,4 Quinazolinediamine, 6,7 Dimethyl

In Vitro Cellular Efficacy Studies

Cell Line-Based Proliferation and Viability Assays (e.g., Anticancer Activity)

No studies reporting the effect of 2,4-Quinazolinediamine, 6,7-dimethyl- on the proliferation or viability of cancer cell lines have been identified. While related quinazoline (B50416) compounds have demonstrated antiproliferative activities against various human cancer cell lines, including those from the lung, breast, and stomach, specific data for the 6,7-dimethyl substituted 2,4-quinazolinediamine is not available.

Enzyme Inhibition Assays and IC50 Determination

There is no published data on the inhibitory activity of 2,4-Quinazolinediamine, 6,7-dimethyl- against any specific enzymes, nor are there any reported IC50 values. The broader class of quinazoline derivatives has been explored for the inhibition of various kinases and other enzymes. For instance, certain 6,7-dimethoxyquinazoline (B1622564) analogs have been identified as inhibitors of enzymes like G9a and ERK1/2 phosphorylation. nih.gov However, this information is not directly applicable to the 6,7-dimethyl variant.

Protein Aggregation Kinetics Analysis

No research has been found that investigates the effect of 2,4-Quinazolinediamine, 6,7-dimethyl- on the kinetics of protein aggregation for any protein, including those associated with neurodegenerative diseases.

Cellular Pathway Modulation Studies

Information regarding the modulation of any cellular signaling pathways by 2,4-Quinazolinediamine, 6,7-dimethyl- is absent from the scientific literature. Studies on other quinazoline derivatives have explored their impact on pathways such as the ERK1/2 phosphorylation pathway, but no such data exists for the specific compound . nih.gov

In Vivo Studies in Non-Human Models

Efficacy Evaluation in Relevant Animal Models (e.g., Xenograft Models)

No in vivo studies in animal models, including xenograft models for cancer research, have been reported for 2,4-Quinazolinediamine, 6,7-dimethyl-. Consequently, there is no data on its efficacy in a living organism.

Preclinical Data for 2,4-Quinazolinediamine, 6,7-dimethyl- Not Publicly Available

Following a comprehensive review of scientific literature and databases, specific preclinical research data for the compound 2,4-Quinazolinediamine, 6,7-dimethyl- is not publicly available. As a result, it is not possible to provide a detailed article on its pharmacodynamic (PD) biomarker assessment or exploratory in vivo studies.

Searches for direct studies on this specific compound did not yield any published research detailing its mechanisms of action, effects on biological markers, or its behavior in preclinical in vivo models. While the broader class of quinazoline derivatives has been the subject of extensive research, leading to numerous publications and approved drugs, the findings for other compounds within this class cannot be scientifically extrapolated to 2,4-Quinazolinediamine, 6,7-dimethyl- . nih.govresearchgate.netnih.govnih.gov

The available literature discusses various other 2,4-disubstituted quinazoline derivatives and their therapeutic potential, for instance, as anticancer agents that modulate RNA synthesis or as inhibitors of Janus kinases (JAKs) for inflammatory conditions. nih.govnih.gov These studies highlight the diverse biological activities of the quinazoline scaffold. researchgate.netmdpi.com However, the specific substitutions on the quinazoline ring, such as the 6,7-dimethyl groups in the requested compound, are critical for determining its unique pharmacological profile. Without dedicated studies, any discussion of its pharmacodynamics would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on PD biomarker assessment and exploratory in vivo studies for 2,4-Quinazolinediamine, 6,7-dimethyl- cannot be completed.

Computational and Theoretical Approaches in 2,4 Quinazolinediamine, 6,7 Dimethyl Research

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a 2,4-Quinazolinediamine, 6,7-dimethyl- derivative, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target. The process involves generating a grid box around the active site of the target protein and then docking the ligand into this site using scoring functions to rank the potential binding poses. nih.gov For instance, in studies of quinazoline (B50416) derivatives targeting enzymes like phosphodiesterase 7A (PDE7A), docking scores are used to identify compounds with superior predicted binding affinity compared to known inhibitors. nih.gov One study found that certain novel quinazoline derivatives had more favorable docking scores (−6.887 and −6.314) than the reference inhibitor BRL50481 (−5.096), indicating a stronger potential interaction with the PDE7A active site. nih.gov These static comparisons help in understanding key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of these interactions over time, offering insights into the stability and conformational changes of the ligand-protein complex. Following docking, the complex is placed in a simulated physiological environment, typically a water-filled box with ions, and its movements are simulated over nanoseconds. frontiersin.orgsemanticscholar.org Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial positions. Low and stable RMSD values, often around 2-3 Å, suggest that the complex is stable throughout the simulation. frontiersin.org

MM/GBSA and MM/PBSA Calculations: These methods are used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. Studies on quinazoline derivatives have shown a good correlation between lower (more negative) MM/GBSA values and higher experimental inhibitory activity. nih.govnih.gov For example, two derivative compounds showed MM-GBSA values of -45.3 and -46.68 kcal/mol, significantly better than the reference compound's -31.52 kcal/mol. nih.gov

Together, these simulations confirmed that for certain quinazoline-based inhibitors, the amino group on the quinazoline ring forms crucial hydrogen bonds with key residues like Met 769 in the target's active site, anchoring the molecule effectively. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity. nih.gov These models are fundamental tools for the rational development of new bioactive compounds, as they help predict the activity of new or unsynthesized molecules, thereby reducing the time and cost of drug development. nih.govnih.gov The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) and using statistical methods to create a predictive equation. nih.gov

For quinazoline derivatives, QSAR models have been successfully developed to predict their activity against various targets, including cancer cell lines and parasites. nih.govnih.gov A key aspect of QSAR modeling is its validation to ensure reliability and predictive power. nih.gov

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

QSAR methodologies are broadly divided into 2D and 3D approaches. While 2D-QSAR uses descriptors calculated from the 2D representation of a molecule, 3D-QSAR methods consider the three-dimensional structural information, which often provides more detailed insights. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. frontiersin.orgnih.gov These methods analyze the steric and electrostatic fields (CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor properties (CoMSIA) around a set of aligned molecules. frontiersin.orgnih.gov

The process involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is divided into a training set to build the model and a test set to validate it. nih.gov

Molecular Alignment: All molecules in the dataset are aligned based on a common core structure, such as the quinazoline ring. researchgate.net

Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to create a correlation between the 3D fields and the biological activities. The quality of the model is assessed using several statistical parameters.

| QSAR Model | Statistical Parameter | Description | Typical "Good" Value | Example Value (Quinazoline Studies) |

|---|---|---|---|---|

| CoMFA / CoMSIA | q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 | 0.747 (CoMFA) nih.gov, 0.608 (CoMFA) frontiersin.org |

| r²ncv (Non-cross-validated r²) | Measures the goodness of fit for the training set. | > 0.6 | 0.970 (CoMFA) nih.gov, 0.987 (CoMSIA) nih.govresearchgate.net | |

| CoMFA / CoMSIA | r²pred (Predictive r²) | Measures the model's ability to predict the activity of the external test set. | > 0.6 | 0.942 (CoMFA) nih.gov |

| 2D-QSAR | MAE (Mean Absolute Error) | An estimate of the point-to-point deviation of each measurement. Lower is better. | - | 0.4849 nih.gov |

The output of CoMFA and CoMSIA studies includes 3D contour maps. These maps visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, providing a clear guide for designing more potent compounds. nih.govfrontiersin.org For example, a contour map might show that adding a bulky group in one area or an electronegative group in another would be beneficial.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules like 2,4-Quinazolinediamine, 6,7-dimethyl-. digitellinc.comepstem.net These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other molecules or biological targets. epstem.net

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, helping to quantify the electronic distribution and identify reactive sites. epstem.netresearchgate.net

Fukui Functions: These functions are used to predict which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Quantum chemical calculations can also be used to predict spectroscopic data, such as ¹H-NMR and ¹³C-NMR chemical shifts. epstem.netnih.gov By comparing theoretically calculated spectra with experimental data, researchers can confirm the structure of synthesized compounds. epstem.net

Integration of Machine Learning in Predictive Chemical Systems Research

Machine learning (ML) is increasingly being integrated into computational chemistry to build highly accurate predictive models from large datasets. researchgate.net Unlike traditional QSAR, which often relies on linear models, ML algorithms like artificial neural networks (ANNs), random forests, and support vector machines can capture complex, non-linear relationships between chemical structures and their properties. researchgate.netdoaj.org

In the context of quinazoline and related heterocyclic compounds, ML has been applied to:

Predict Reaction Regioselectivity: ML models can be trained to predict the most likely site of a chemical reaction, such as an electrophilic aromatic substitution, on a complex molecule. researchgate.netdoaj.org One such model, using quantum chemical descriptors as input, achieved an accuracy of over 90% in predicting reactive sites, allowing chemists to rapidly assess synthetic pathways. researchgate.netdoaj.org

Develop Advanced QSAR/QSPR Models: ML algorithms can be used to build more robust models for predicting biological activity or physicochemical properties like aqueous solubility. researchgate.netchemrxiv.org For example, various ML models have been developed to predict the corrosion inhibition efficiency of quinoline (B57606) derivatives, with non-linear models often outperforming linear ones. researchgate.net

Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify those most likely to be active, significantly accelerating the initial stages of drug discovery.

The development of these models involves training on large datasets of known reactions or properties, followed by rigorous internal and external validation to ensure their predictive power. researchgate.netdoaj.org

In Silico Approaches for Compound Optimization and Design

The ultimate goal of the aforementioned computational techniques is to guide the rational design and optimization of new chemical entities. In silico approaches provide a synergistic workflow for this purpose.

The process typically follows these steps:

Lead Identification: A starting compound, or "hit," is identified. This could be 2,4-Quinazolinediamine, 6,7-dimethyl- or a related structure.

Structure-Activity Relationship (SAR) Elucidation: A 3D-QSAR model is built for a series of related compounds to understand which structural features are critical for activity. nih.govrsc.org The resulting contour maps provide a visual guide for optimization. nih.gov

Guided Molecular Design: Based on the insights from QSAR maps and molecular docking, new derivatives are designed in silico. nih.govnih.gov For example, if a QSAR map indicates that a bulky, hydrophobic group is favored at a certain position, new analogs incorporating such groups are created computationally.

Predictive Assessment: The newly designed compounds are then evaluated using the established QSAR model to predict their activity. frontiersin.org Molecular docking and MD simulations are performed to assess their binding affinity and stability with the target protein. nih.gov

Prioritization for Synthesis: Only the compounds that show promising results in these in silico tests are prioritized for chemical synthesis and subsequent experimental evaluation. nih.gov

This iterative cycle of design, prediction, and testing allows researchers to intelligently navigate chemical space and focus laboratory efforts on the most promising candidates, significantly enhancing the efficiency of discovering optimized compounds. chemrxiv.org

Advanced Analytical Methodologies for the Investigation of 2,4 Quinazolinediamine, 6,7 Dimethyl

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. By probing the interaction of the compound with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. nih.gov It relies on the magnetic properties of atomic nuclei to generate a spectrum that reveals the chemical environment of each nucleus.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For 2,4-Quinazolinediamine, 6,7-dimethyl-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons. The aromatic protons at positions 5 and 8 would likely appear as singlets in the downfield region (typically 7.0-8.0 ppm). The two methyl groups at positions 6 and 7 would also produce sharp singlets, but in the upfield region (around 2.0-2.5 ppm). The protons of the two amine groups at positions 2 and 4 would typically appear as broad singlets, the chemical shift of which can be highly dependent on the solvent and concentration. The integration of these peaks provides a quantitative ratio of the protons in each unique environment.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2,4-Quinazolinediamine, 6,7-dimethyl- gives a distinct signal. The spectrum would show ten signals corresponding to the ten carbon atoms in the structure. Carbons in the aromatic quinazoline (B50416) ring would resonate at lower field (110-160 ppm), with those bonded directly to nitrogen atoms (C2, C4, C4a, C8a) appearing at the further downfield end of this range. The two methyl carbons would be observed at a much higher field (typically 15-25 ppm).

2D COSY (Correlation Spectroscopy): Two-dimensional NMR techniques, such as COSY, are used to establish connectivity between atoms. harvard.edu A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. harvard.edu In the specific case of 2,4-Quinazolinediamine, 6,7-dimethyl-, a COSY experiment would be primarily confirmatory. Due to the substitution pattern, the aromatic protons (H-5 and H-8) and the methyl protons are isolated and would not be expected to show cross-peaks to each other. The absence of such correlations provides powerful evidence for the proposed substitution pattern. For other, more complex quinazoline derivatives with adjacent protons, COSY is invaluable for assigning specific signals. harvard.edu

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-5 | ~7.5 | Singlet |

| H-8 | ~7.2 | Singlet | |

| 6-CH₃ | ~2.3 | Singlet | |

| 7-CH₃ | ~2.3 | Singlet | |

| 2-NH₂, 4-NH₂ | Variable (Broad) | Singlet (Broad) | |

| ¹³C NMR | C-Ar (quaternary) | 145-165 | - |

| C-Ar (CH) | 110-125 | - | |

| C-CH₃ | 15-25 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. The IR spectrum of 2,4-Quinazolinediamine, 6,7-dimethyl- would exhibit characteristic absorption bands corresponding to its structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N / C=C (Ring) | Stretching | 1500 - 1650 |

| N-H | Bending | 1580 - 1650 |

| C-N | Stretching | 1200 - 1350 |

The presence of sharp peaks in the 3300-3500 cm⁻¹ region would confirm the primary amine groups. The absorptions in the 1500-1650 cm⁻¹ range are characteristic of the stretching vibrations of the C=N and C=C bonds within the quinazoline heterocyclic system.

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns. docbrown.info

For 2,4-Quinazolinediamine, 6,7-dimethyl- (molecular formula C₁₀H₁₂N₄), the exact molecular weight is 200.1062. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can measure this mass with high precision, allowing for the unambiguous confirmation of the elemental formula. semanticscholar.org

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound might involve the loss of an amino radical (•NH₂) or a methyl radical (•CH₃), leading to fragment ions with specific m/z values that can be analyzed to piece together the molecular structure.

LC-MS and GC-MS: When analyzing complex mixtures, mass spectrometry is often coupled with chromatographic techniques. nih.govrjptonline.org